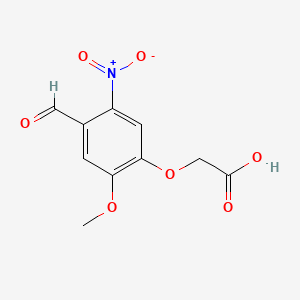

4-Formyl-6-methoxy-3-nitrophenoxyacetic acid

説明

特性

IUPAC Name |

2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO7/c1-17-8-2-6(4-12)7(11(15)16)3-9(8)18-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVYIQJYENXHSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238170 | |

| Record name | 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90429-09-7 | |

| Record name | 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090429097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, a compound with significant potential in biological research, has garnered attention for its ability to modulate pH levels within cells and influence various cellular processes. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 237.21 g/mol

The compound features a formyl group, methoxy group, and nitrophenoxyacetic acid moiety, contributing to its unique chemical behavior and biological interactions.

The primary mechanism of action for this compound involves its role as a proton donor . Upon photolysis, it releases protons, leading to significant changes in intracellular pH. This property is crucial for studies involving pH-dependent biological processes.

Proton Release Mechanism

Photolysis of the compound can induce large pH jumps, effectively altering the proton concentration within biological systems. This ability to modulate pH is essential for various cellular functions, including enzyme activity and ion transport mechanisms .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Study 1: Proton Mobility in Eukaryotic Cells

A study investigated the effects of this compound on proton mobility within rat cardiac myocytes. The findings indicated that the compound could effectively induce localized intracellular acidification without disrupting calcium dynamics or excitation-contraction coupling .

Case Study 2: Photolytic Applications

Research demonstrated that upon photolysis, this compound could drive conformational changes in proteins such as metmyoglobin. This transition was monitored using near-UV absorption spectroscopy, highlighting its utility in studying protein dynamics under varying pH conditions .

Table 1: Biological Activities of this compound

科学的研究の応用

Photochemical Applications

Photolabile Caging Agent

4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is primarily utilized as a caging agent in photochemical studies. Caging agents are compounds that can release biologically active molecules upon exposure to light. This particular compound releases protons when subjected to UV light, facilitating the study of proton dynamics in biological systems .

Case Study: Proton Concentration Gradients

Research has demonstrated the use of this compound to create localized proton concentration gradients in cells. By photolyzing the compound, researchers can induce rapid changes in pH within specific cellular compartments, allowing for the investigation of pH-sensitive processes such as enzyme activity and ion transport mechanisms .

Biochemical Research

Intracellular pH Regulation

The ability of this compound to modulate intracellular pH has significant implications for understanding cellular physiology. Studies have shown that localized acidification can affect various cellular functions, including metabolism and signaling pathways. This compound serves as a tool for probing how cells respond to changes in their environment at a molecular level .

Application in Cardiac Research

In cardiac myocyte studies, this compound has been employed to explore the effects of pH on cardiac function. The ability to induce localized acidification allows researchers to assess how changes in intracellular pH influence cardiac contractility and electrical activity, providing insights into heart disease mechanisms and potential therapeutic targets .

類似化合物との比較

Key Observations :

- Positional Isomerism: The target compound’s nitro group at position 3 distinguishes it from analogues with nitro at position 4 (e.g., 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid). This affects electronic distribution, with meta-substitution (position 3) reducing steric hindrance compared to para-substitution (position 4) .

- Functional Group Impact: Replacement of the formyl group with methyl or ester moieties (e.g., 2-(2-Methyl-4-nitrophenoxy)acetic acid) reduces photoreactivity but improves thermal stability, as seen in higher melting points (~180–220°C in triazine derivatives; ).

Application-Based Comparisons

Photochemical Utility vs. Pharmacological Agents

- 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid: Used in photolysis to induce proton concentration jumps, leveraging its light-sensitive formyl group .

- 3-Hydroxy-4-methoxycinnamic acid (): A natural derivative from Cinnamomum cassia, utilized in pharmacology and cosmetics due to its antioxidant properties. The absence of a nitro group and presence of a hydroxy group make it less reactive under light but more stable in biological systems.

Stability and Hazards

Complex Derivatives

- 4-Formyl-2-nitrophenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate (): A glycosylated derivative designed for targeted drug delivery. The sugar moiety enhances solubility, contrasting with the parent compound’s hydrophobicity.

Research Findings and Trends

- Reactivity : The target compound’s nitro and formyl groups make it more electrophilic than methyl- or ester-substituted analogues, favoring nucleophilic reactions in synthetic chemistry .

- Thermal Properties: Triazine-linked derivatives () with methoxy groups exhibit melting points >180°C, suggesting that substituent bulkiness enhances crystallinity—a trait less pronounced in simpler phenoxyacetic acids.

準備方法

Alkylation with Chloroacetic Acid

Vanillin is alkylated with chloroacetic acid in the presence of a base to form 4-hydroxy-3-methoxyphenoxyacetic acid. This step establishes the acetic acid side chain critical for subsequent reactions. The reaction typically proceeds in polar aprotic solvents like dichloroethane at 50–70°C, achieving near-quantitative yields.

Nitration Reaction

Nitration introduces the nitro group ortho to the formyl moiety. Using fuming nitric acid at subzero temperatures (−20°C to −10°C) minimizes side reactions, yielding 4-formyl-6-methoxy-3-nitrophenoxyacetic acid. However, this step generates isomers (8–20% of total product), necessitating chromatographic purification. Key data include:

| Parameter | Value | Source |

|---|---|---|

| Nitration Temperature | −20°C to −10°C | |

| Isomer Ratio | 8–20% | |

| Yield Post-Purification | 85–93% |

Multi-Step Synthesis via Patent Methods

A patent (CN111302945A) outlines an optimized four-step route starting from 3-alkoxy-4-acetoxybenzaldehyde, emphasizing scalability and reduced isomer formation.

Nitration of Acetyl Vanillin

Acetyl vanillin (3-ethoxy-4-acetoxybenzaldehyde) reacts with fuming nitric acid in dichloroethane, forming 4-formyl-2-methoxy-3-nitrophenyl acetate. This intermediate is prone to isomerization (up to 20%), requiring careful temperature control.

Deacetylation and Methylation

The acetate group is hydrolyzed using potassium hydroxide in methanol, followed by methylation with dimethyl sulfate. This step achieves 93% yield under mild conditions (25–45°C).

Oxidation to Carboxylic Acid

Oxidation with potassium permanganate converts the formyl group to a carboxylic acid. Reaction conditions vary:

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| KMnO₄ | Methanol | 45–55°C | 93% |

| NaMnO₄ | Tetrahydrofuran | 0–25°C | 91% |

Post-oxidation, dealkylation with boron trichloride yields the final product.

Alternative Routes and Intermediate Considerations

Use of 3-Methoxy-4-Nitrophenol

3-Methoxy-4-nitrophenol (CAS: 16292-95-8) serves as a precursor in modified routes. Alkylation with methanesulfonic acid esters in DMF at 70°C achieves 68% yield, though scalability is limited.

Isomer Management

Isomer formation during nitration remains a critical challenge. HPLC analysis reveals that adjusting the nitrating agent’s concentration and reaction time reduces isomer ratios to <10%.

Analysis of Reaction Conditions and Yields

A comparative analysis of primary methods highlights trade-offs between yield, purity, and operational complexity:

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, and how should its structure be validated?

Answer:

The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. For example, analogous acetamide derivatives are synthesized by reacting activated phenols with haloacetic acids under reflux conditions in ethanol, often using catalysts like piperidine to enhance reactivity . Characterization should include:

- IR spectroscopy to confirm functional groups (e.g., formyl C=O stretch at ~1700 cm⁻¹, nitro N-O stretches at ~1520 and 1350 cm⁻¹) .

- ¹H NMR to verify substituent positions and integration ratios (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons split by nitro and formyl groups) .

- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns .

Chromatographic techniques (TLC or HPLC) with standards are critical for purity assessment, as demonstrated in triazine derivative synthesis (Rf = 0.59 in hexane/EtOH) .

Basic: How do the functional groups in this compound dictate its reactivity in subsequent reactions?

Answer:

The compound’s reactivity is governed by:

- Formyl group (-CHO): Participates in condensation reactions (e.g., Schiff base formation) or nucleophilic additions. For example, formyl groups in similar structures react with amines to form imines under mild acidic conditions .

- Nitro group (-NO₂): Acts as a strong electron-withdrawing group, directing electrophilic substitution to meta positions and stabilizing intermediates via resonance .

- Methoxy group (-OCH₃): An electron-donating group that enhances aromatic ring activation for electrophilic substitution at para/ortho positions .

- Acetic acid moiety (-CH₂COOH): Enables esterification or amidation reactions, often requiring coupling agents like DCC/DMAP .

Advanced: How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

Answer:

Key optimization strategies include:

- Temperature control: Maintaining 45–60°C during coupling steps to balance reaction rate and by-product formation, as seen in triazine syntheses .

- Catalyst selection: Piperidine or DBU can accelerate nucleophilic substitutions, while avoiding over-stoichiometric use to prevent side reactions .

- Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of nitroaromatic intermediates, while ethanol/water mixtures facilitate crystallization .

- Workup protocols: Column chromatography (silica gel, eluent gradients) or recrystallization (e.g., ethanol/hexane) enhances purity, as demonstrated in acetamide derivatives .

Advanced: How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts) during derivative synthesis?

Answer:

Methodological steps include:

- Comparative analysis: Cross-reference observed shifts with databases (e.g., SDBS) or structurally similar compounds (e.g., nitro- and methoxy-substituted aromatics) .

- Deuteration studies: Use D₂O exchange to identify exchangeable protons (e.g., -COOH) and decoupling experiments to assign splitting patterns .

- Computational validation: Employ DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

- By-product identification: LC-MS or GC-MS to detect minor impurities, such as unreacted intermediates or oxidation products .

Advanced: What experimental design considerations are critical for evaluating the stability of this compound under varying conditions?

Answer:

A robust stability study should:

- Vary pH (1–13): Use buffered solutions to assess hydrolysis of the acetic acid moiety or nitro group reduction. Monitor via HPLC at timed intervals .

- Temperature stress (40–80°C): Accelerate degradation kinetics; analyze Arrhenius plots to predict shelf life .

- Light exposure: UV/Vis irradiation tests to detect photodegradation (common in nitroaromatics) .

- Humidity control: Assess hygroscopicity and water-mediated decomposition using Karl Fischer titration .

Advanced: How can this compound be utilized as a precursor for synthesizing bioactive heterocycles, and what catalytic systems are effective?

Answer:

The compound’s formyl and nitro groups enable diverse cyclizations:

- Quinoline synthesis: React with enamines or β-keto esters under acidic conditions (e.g., H₂SO₄ catalysis) to form fused rings .

- Triazine derivatives: Couple with cyanuric chloride via SNAr reactions, as shown in triazin-2-yl-amino benzoic acid synthesis (45°C, 1.25 h reaction) .

- Catalytic enhancements: Use Pd/C for nitro group reduction to amine intermediates or Cu(I)-ligand systems for Ullmann-type couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。